Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 317821-80-0
VCID: VC6013064
InChI: InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(15-7-3-2-4-8-15)21-20(22(29-26)18-9-5-6-10-19(18)28)23(31)30(24(21)32)17-13-11-16(27)12-14-17/h2-14,20-22,29H,1H3
SMILES: COC(=O)C1(C2C(C(N1)C3=CC=CC=C3Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Molecular Formula: C26H20Cl2N2O4
Molecular Weight: 495.36

Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

CAS No.: 317821-80-0

Cat. No.: VC6013064

Molecular Formula: C26H20Cl2N2O4

Molecular Weight: 495.36

* For research use only. Not for human or veterinary use.

Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate - 317821-80-0

Specification

CAS No. 317821-80-0
Molecular Formula C26H20Cl2N2O4
Molecular Weight 495.36
IUPAC Name methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Standard InChI InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(15-7-3-2-4-8-15)21-20(22(29-26)18-9-5-6-10-19(18)28)23(31)30(24(21)32)17-13-11-16(27)12-14-17/h2-14,20-22,29H,1H3
Standard InChI Key TUYYPGHVGKIJBK-UHFFFAOYSA-N
SMILES COC(=O)C1(C2C(C(N1)C3=CC=CC=C3Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a fused pyrrolopyrrole core substituted with two chlorophenyl groups (at positions 2 and 4), a phenyl group, and a methyl carboxylate moiety. Its IUPAC name reflects this substitution pattern: methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate. The stereochemistry of the bicyclic system is critical, as analogous compounds exhibit enantioselective properties in catalytic applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.317821-80-0
Molecular FormulaC26H20Cl2N2O4\text{C}_{26}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_4
Molecular Weight495.35 g/mol
SMILES NotationCOC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
XLogP3-AA (Predicted)5.2

Spectroscopic Characterization

While experimental NMR data for this specific compound are unavailable, related pyrrolopyrroles exhibit characteristic signals in 1H^1\text{H}-NMR spectra:

  • Lactam protons: δ 3.5–4.2 ppm (multiplet, bridged H)

  • Aromatic protons: δ 6.8–7.6 ppm (multiplets, chlorophenyl and phenyl groups)

  • Methoxy group: δ 3.7 ppm (singlet, COOCH3)

Synthetic Methodologies

Ag(I)-Catalyzed [3+2] Cycloaddition

The most viable route involves an enantioselective [3+2] cycloaddition between N-arylmaleimides and imino esters, as demonstrated for structurally similar compounds . A representative protocol includes:

  • Ligand preparation: (S,Rs)-M8 ligand (5.5 mol%) and AgOAc (5 mol%) in xylene, stirred at room temperature for 2 hours .

  • Cycloaddition: Addition of imino ester (0.15 mmol), Cs2CO3 (0.045 mmol), and N-(2-t-butylphenyl)maleimide at -30°C .

  • Workup: Solvent removal under reduced pressure, followed by silica gel chromatography .

This method achieves yields up to 99% with enantiomeric excess (ee) values exceeding 98% for analogous products .

Table 2: Comparative Synthesis Data for Pyrrolopyrrole Derivatives

CompoundYield (%)ee (%)ConditionsReference
3ab (4-Cl substituent)9791-30°C, 24 h
3ae (CF3 substituent)9798-30°C, 24 h
Target compound (2,4-Cl)Data pendingData pendingHypothesized

Physicochemical and Pharmacological Profile

Solubility and Stability

Experimental solubility data remain unreported, but the compound’s high ClogP (5.2) suggests lipophilicity, necessitating organic solvents (e.g., DMSO, CHCl3) for in vitro assays. Stability studies under varying pH and temperature conditions are yet to be conducted.

Biological Activity

While direct bioactivity data are lacking, the pyrrolopyrrole scaffold is associated with:

  • Antioxidant potential: DPPH radical scavenging (IC50 ~20 μM for analog 3af) .

  • Cytotoxicity: Moderate activity against MCF-7 cells (IC50 ~15 μM for 3ae) .

Applications in Asymmetric Catalysis

The compound’s rigid bicyclic structure makes it a candidate for chiral ligand design. Analogous derivatives have been employed in:

  • Ag(I)-catalyzed cycloadditions: Enantioselective synthesis of pyrrolizidines .

  • Organocatalysis: Activation of maleimides in Michael additions .

Future Research Directions

  • Synthetic Optimization:

    • Screen alternative catalysts (e.g., Cu(I), Rh(II)) to improve yield and stereocontrol.

    • Explore microwave-assisted synthesis to reduce reaction times.

  • Pharmacological Screening:

    • Prioritize assays for kinase inhibition, antimicrobial activity, and neuroprotective effects.

  • Computational Modeling:

    • Perform DFT studies to map electronic surfaces and predict reactivity.

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